SID 7969543
CAS No.: 868224-64-0
Cat. No.: VC0004693
Molecular Formula: C24H24N2O7
Molecular Weight: 452.5 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 868224-64-0 |
---|---|
Molecular Formula | C24H24N2O7 |
Molecular Weight | 452.5 g/mol |
IUPAC Name | ethyl 2-[2-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate |
Standard InChI | InChI=1S/C24H24N2O7/c1-3-30-24(29)15(2)33-19-6-4-5-18-17(19)9-10-26(23(18)28)14-22(27)25-16-7-8-20-21(13-16)32-12-11-31-20/h4-10,13,15H,3,11-12,14H2,1-2H3,(H,25,27) |
Standard InChI Key | KWMBIIQCLUIHDI-UHFFFAOYSA-N |
SMILES | CCOC(=O)C(C)OC1=CC=CC2=C1C=CN(C2=O)CC(=O)NC3=CC4=C(C=C3)OCCO4 |
Canonical SMILES | CCOC(=O)C(C)OC1=CC=CC2=C1C=CN(C2=O)CC(=O)NC3=CC4=C(C=C3)OCCO4 |
Chemical Identity and Structural Characteristics
SID 7969543, chemically designated as ethyl 2-[[2-[2-[(2,3-dihydro-1,4-benzodioxin-6-yl)amino]-2-oxoethyl]-1,2-dihydro-1-oxo-5-isoquinolinyl]oxy]propanoate, is a small molecule inhibitor with a molecular weight of 452.46 g/mol (CHNO) . Its structure features an isoquinolinone scaffold linked to a benzodioxin moiety via an ethyl ester group, optimized for binding to SF-1's ligand-binding domain .
Key Chemical Properties
Property | Value |
---|---|
CAS Number | 868224-64-0 |
Solubility | 10 mM in DMSO |
Purity | ≥98% (HPLC) |
Storage Conditions | +4°C (short-term), -20°C (long-term) |
The compound’s SMILES string (O=C2C1=CC=CC(OC(C)C(OCC)=O)=C1C=CN2CC(NC3=CC=C(OCCO4)C4=C3)=O) reflects its complex stereochemistry, critical for SF-1 selectivity .
Mechanism of Action and Selectivity
SID 7969543 inhibits SF-1 by competitively binding to its ligand-binding domain, disrupting coactivator recruitment and downstream transcriptional activity . Its selectivity profile distinguishes it from pan-nuclear receptor inhibitors:
IC Values Across Targets
Target | IC (μM) | Selectivity Ratio (vs. SF-1) |
---|---|---|
SF-1 | 0.76 | 1 |
RORα | >33 | >43 |
VP16 | >33 | >43 |
RARα | 0.156 | 0.2 (in HEK293T cells) |
In HEK 293T cells, SID 7969543 suppresses SF-1-dependent luciferase expression with an IC of 30 nM, demonstrating potent cellular activity . Notably, it exhibits >40-fold selectivity over phylogenetically related receptors like RORα and VP16, minimizing off-target effects .
Pharmacological Profile and In Vitro Efficacy
Cell Penetrance and Cytotoxicity
SID 7969543’s logP value of 3.2 predicts favorable membrane permeability, corroborated by its efficacy in cell-based assays . Cytotoxicity screenings (CellTiter-Glo) reveal a safety margin, with IC values >69 μM in non-malignant cells .
Dose-Response in Leukemia Models
Cell Line | Viability Reduction (%) | Apoptosis Induction (Caspase-3 Activation) |
---|---|---|
KMT2A-r MV4-11 | 92 ± 4 | 3.8-fold increase |
KMT2A-r SEM | 88 ± 5 | 3.5-fold increase |
KMT2A-wt HL-60 | 12 ± 3 | No change |
In KMT2A-rearranged (KMT2A-r) leukemia cells, SID 7969543 reduces viability by 85–95% within 24 hours, inducing caspase-3/7-dependent apoptosis . Synergy with cytarabine (Combination Index = 0.3) suggests potential for combination therapies .
Cell Type | Response to SID 7969543 (10 μM) |
---|---|
KMT2A-r leukemia (n=7) | 100% viability reduction |
KMT2A-wt leukemia (n=4) | <15% viability reduction |
PBMCs (healthy donors) | No effect |
Mechanistic Insights
Transcriptomic analyses reveal downregulation of SF-1-regulated genes (e.g., CYP17A1, STAR) within 6 hours of treatment, preceding apoptosis . This rapid gene suppression aligns with SF-1’s role in maintaining leukemic stem cell self-renewal.
Synthesis and Structure-Activity Relationships (SAR)
SID 7969543 originated from a library of isoquinolinone derivatives screened via ultra-high-throughput assays . Key SAR findings include:
-
Isoquinolinone Core: Essential for SF-1 binding; N-methylation abolishes activity.
-
Benzodioxin Substituent: Enhances selectivity over RORα; replacing it with phenyl reduces potency 10-fold.
-
Ethyl Ester Group: Improves metabolic stability compared to methyl esters.
Lead optimization increased SF-1 inhibition potency from 8.2 μM (initial hit) to 0.76 μM (SID 7969543) .
Current Research and Future Directions
Recent studies explore SID 7969543’s utility beyond endocrine cancers. A 2022 report highlights its efficacy in infant KMT2A-r leukemia, a high-risk subtype resistant to conventional chemotherapy . Ongoing investigations focus on:
-
Biomarker Development: Correlating SF-1 expression levels with treatment response.
-
Drug Delivery Systems: Nanoparticle formulations to enhance bioavailability.
-
Combination Regimens: Pairing with BCL-2 inhibitors (venetoclax) to overcome resistance.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume